molecular formula C14H19N B3243151 3-phenyl-octahydro-1H-indole CAS No. 154777-44-3

3-phenyl-octahydro-1H-indole

Cat. No.: B3243151
CAS No.: 154777-44-3
M. Wt: 201.31 g/mol
InChI Key: UWANJFHETVWHSC-UHFFFAOYSA-N
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Description

3-Phenyl-octahydro-1H-indole is a heterocyclic organic compound featuring an indole core structure with a phenyl group attached. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The octahydro-1H-indole structure indicates a fully saturated indole ring, which can influence the compound’s chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-octahydro-1H-indole typically involves the hydrogenation of 3-phenyl-indole. This process can be carried out using a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure complete saturation of the indole ring without over-reduction of the phenyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride, although care must be taken to avoid over-reduction.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The biological activity of 3-phenyl-octahydro-1H-indole is thought to be mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    3-phenyl-indole: The non-hydrogenated form of the compound, which has different reactivity and biological properties.

    2-phenyl-indole: A structural isomer with the phenyl group attached at a different position, leading to distinct chemical behavior.

    3-methyl-octahydro-1H-indole: A derivative with a methyl group instead of a phenyl group, affecting its reactivity and applications.

Uniqueness: 3-phenyl-octahydro-1H-indole is unique due to its fully saturated indole ring, which can influence its stability and reactivity compared to other indole derivatives. This structural feature can also impact its biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-3,6-7,12-15H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWANJFHETVWHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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